
4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H12O2 It is a derivative of butenone, characterized by the presence of a hydroxy group and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one typically involves the reaction of 3-methylphenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-4-(3-methylphenyl)but-3-en-2-one.
Reduction: Formation of 4-hydroxy-4-(3-methylphenyl)butan-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxybenzalacetone: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-3-methylphenylbutan-2-one: Similar structure but with a saturated carbon chain.
4-Hydroxy-3-methylphenylbut-3-en-2-one: Similar structure but with different functional groups.
Uniqueness
4-Hydroxy-4-(3-methylphenyl)but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
648415-83-2 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-hydroxy-4-(3-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)11(13)7-9(2)12/h3-7,13H,1-2H3 |
Clé InChI |
IDDZKRLCCJIGCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


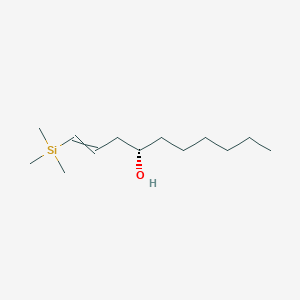
![3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol](/img/structure/B12605080.png)
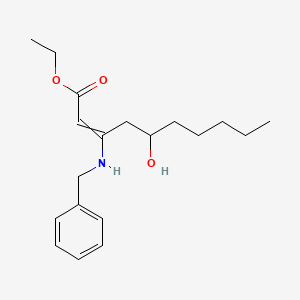
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
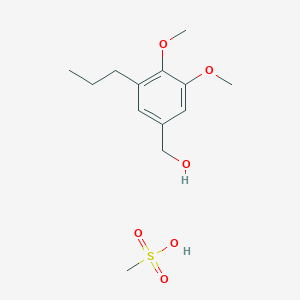
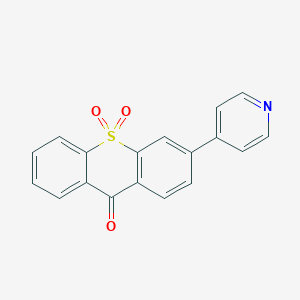
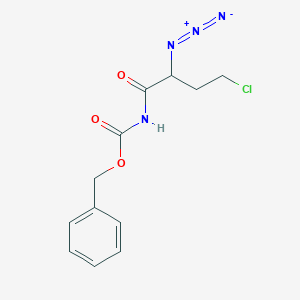
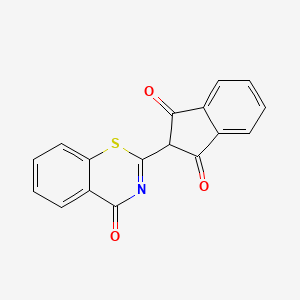


![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
